molecular formula C18H24N2O4 B5456477 8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B5456477
M. Wt: 332.4 g/mol
InChI Key: FAADDLUJDCERPQ-UHFFFAOYSA-N
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Description

Compounds of this type belong to a class of organic compounds known as diazaspirodecane derivatives. These are organic compounds containing a spirodecane moiety substituted by two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves several steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spirodecane core, which is a type of cyclic structure. The presence of nitrogen atoms in the ring introduces additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, some may be solids at room temperature, while others may be liquids .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some may be relatively safe to handle, while others may pose significant risks. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-12-13(4-3-5-15(12)21)16(22)20-8-6-18(7-9-20)10-14(17(23)24)19(2)11-18/h3-5,14,21H,6-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADDLUJDCERPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CCC3(CC2)CC(N(C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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